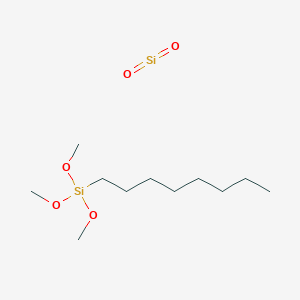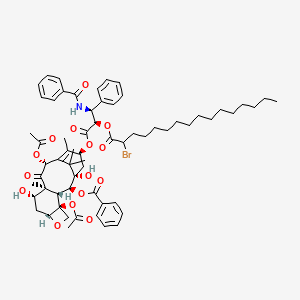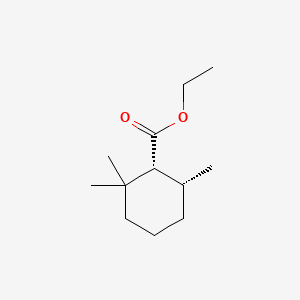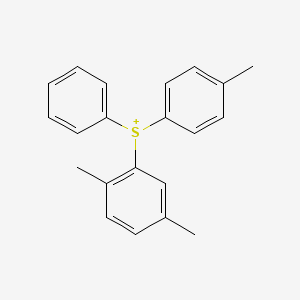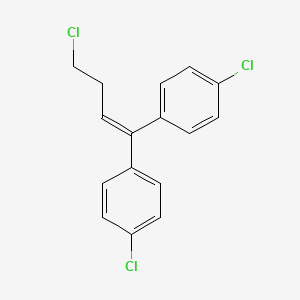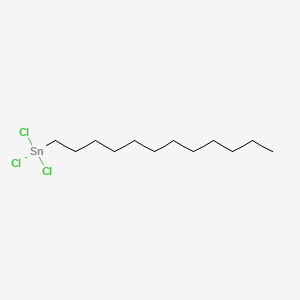
Trichlorododecylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorododecylstannane: is an organotin compound with the molecular formula C12H25Cl3Sn It is a derivative of stannane, where three chlorine atoms and one dodecyl group are attached to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorododecylstannane can be synthesized through the reaction of dodecylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C12H25MgBr+SnCl4→C12H25SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trichlorododecylstannane can undergo oxidation reactions, where the tin atom is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the chlorine atoms.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different substituents.
Scientific Research Applications
Chemistry: Trichlorododecylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antifouling agent. Organotin compounds are known to have biocidal properties, making them useful in preventing the growth of marine organisms on submerged surfaces.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Organotin compounds have shown promise in the treatment of certain diseases due to their biological activity.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its unique properties make it valuable in enhancing the performance and durability of materials.
Mechanism of Action
The mechanism of action of trichlorododecylstannane involves its interaction with biological molecules. The tin atom can form bonds with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity and cellular processes, contributing to its biocidal properties.
Comparison with Similar Compounds
- Trichlorooctylstannane (C8H17Cl3Sn)
- Trichlorodecylstannane (C10H21Cl3Sn)
- Trichlorotetradecylstannane (C14H29Cl3Sn)
Comparison: Trichlorododecylstannane is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain compounds like trichlorooctylstannane, this compound has higher hydrophobicity and different reactivity. Longer-chain compounds like trichlorotetradecylstannane may have similar properties but differ in their solubility and interaction with biological systems.
Properties
CAS No. |
51375-45-2 |
|---|---|
Molecular Formula |
C12H25Cl3Sn |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
trichloro(dodecyl)stannane |
InChI |
InChI=1S/C12H25.3ClH.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;;/h1,3-12H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
QONBXEOLXRAITN-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


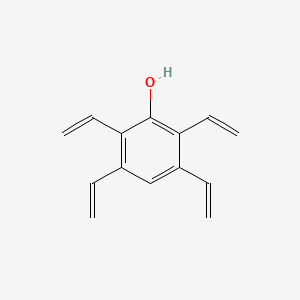
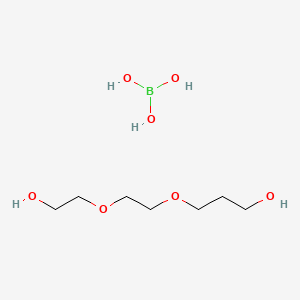
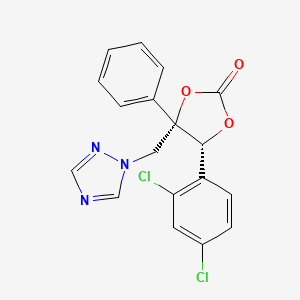
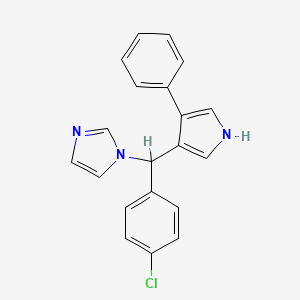
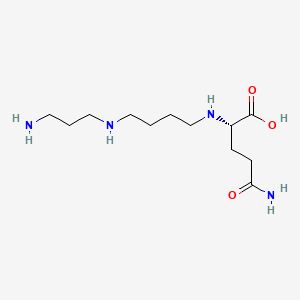
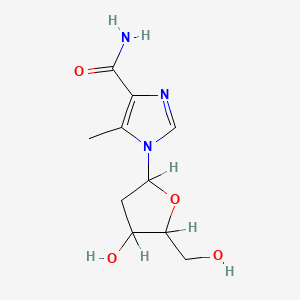
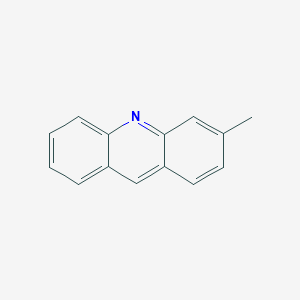
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
